molecular formula C13H18O2 B14837081 2-(Cyclohexyloxy)-4-methylphenol

2-(Cyclohexyloxy)-4-methylphenol

Cat. No.: B14837081
M. Wt: 206.28 g/mol
InChI Key: YYAGAIIJJBTSDX-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)-4-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a cyclohexyloxy group attached to the phenolic ring at the 2-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-4-methylphenol typically involves the reaction of 4-methylphenol with cyclohexanol in the presence of an acid catalyst. The reaction proceeds via an etherification process where the hydroxyl group of cyclohexanol reacts with the phenolic hydroxyl group of 4-methylphenol to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyloxy)-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclohexyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Cyclohexyl derivatives.

    Substitution: Halogenated and nitrated phenols.

Scientific Research Applications

2-(Cyclohexyloxy)-4-methylphenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its role in drug development, particularly in designing phenolic-based pharmaceuticals.

    Industry: Utilized in the production of polymers and resins due to its phenolic structure.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)-4-methylphenol involves its interaction with biological targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cell membranes, altering their permeability and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexyloxy)-4-chlorophenol
  • 2-(Cyclohexyloxy)-4-nitrophenol
  • 2-(Cyclohexyloxy)-4-ethylphenol

Comparison

Compared to its analogs, 2-(Cyclohexyloxy)-4-methylphenol is unique due to the presence of the methyl group, which can influence its reactivity and interaction with biological targets. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-cyclohexyloxy-4-methylphenol

InChI

InChI=1S/C13H18O2/c1-10-7-8-12(14)13(9-10)15-11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3

InChI Key

YYAGAIIJJBTSDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)OC2CCCCC2

Origin of Product

United States

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